![molecular formula C26H23NO4 B3003521 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2229448-00-2](/img/structure/B3003521.png)
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid is a complex molecule that appears to be a derivative of cyclobutane-1-carboxylic acid with additional functional groups that include an amine, a phenyl ring, and a protected carboxylic acid moiety. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis as an amino acid derivative, where the Fmoc group serves as a temporary protection for the amine functionality during the synthesis process.
Synthesis Analysis
The synthesis of cyclobutane-1-carboxylic acid derivatives can involve [2 + 2]-photocycloaddition reactions, as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid . These reactions are highly endo-selective and can be followed by regioselective ring opening and Hofmann rearrangement. Nitrogen protection, which could involve the introduction of the Fmoc group, can be performed in a consecutive or one-pot protocol. The synthesis may also include resolution steps using chiral auxiliaries such as oxazolidinones.
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by X-ray crystallography, as has been done for other cyclobutane derivatives like cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid . The presence of the Fmoc group and a phenyl ring would contribute to the overall steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The Fmoc group is known to be cleaved under basic conditions, often using piperidine in peptide synthesis. The cyclobutane core is a strained ring system, which may undergo ring-opening reactions under certain conditions. The carboxylic acid functionality allows for the formation of amide bonds, which is a key reaction in peptide coupling.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular geometry. The Fmoc group is typically non-polar and hydrophobic, which could affect the solubility of the compound in various solvents. The cyclobutane ring introduces strain into the molecule, which can influence its stability and reactivity. The compound's acidity, boiling point, melting point, and solubility would be key physical properties to consider in its handling and use in chemical reactions.
Scientific Research Applications
Enantioselective Synthesis in Peptide Incorporation
The compound is used in the enantioselective synthesis of amino acids and peptides. It's a part of the strategy for solid-phase peptide synthesis, offering differential protection levels for various functional groups in the peptide chain (Paladino et al., 1993).
Structural Analysis and Conformation
This compound plays a role in the structural analysis and understanding of molecular conformations. Studies have focused on determining the structure of related cyclobutane carboxylic acids by X-ray diffraction, offering insights into bond lengths and molecular geometry (Reisner et al., 1983).
Regiospecific Additions in Synthesis
The compound is instrumental in the regiospecific additions of various groups like hydrazoic acid and benzylamine to cyclobutanes. This process helps in obtaining precursors for α-amino cyclobutane carboxylic acids, useful in synthesizing certain diacids (Gaoni, 1988).
Photocatalysis in Cross-Coupling Reactions
It serves as a photocatalyst in decarboxylative cross-coupling reactions involving α-amino acids, enabling the preparation of benzylic amines and ethers under mild conditions (Chen et al., 2019).
Synthesis of β-Dipeptides
This compound is used in the synthesis of β-amino acid derivatives and their subsequent self-condensation or coupling, leading to the creation of new peptide structures (Izquierdo et al., 2002).
Radiotracer Development for Tumor Imaging
It's a crucial component in the development of radiotracers like [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), which are used in positron emission tomography (PET) for tumor delineation (Shoup & Goodman, 1999).
Synthesis of Cyclodepsipeptides
This compound is used in the synthesis of complex cyclodepsipeptides, a class of cyclic peptides with potential pharmaceutical applications. The detailed synthesis protocol involves the use of this compound for assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).
Formation of Self-Assembled Structures
Studies have shown that Fmoc-modified aliphatic amino acids, which use this compound, can form various self-assembled structures under different conditions. These structures are of interest for designing novel architectures with specific functions (Gour et al., 2021).
Mechanism of Action
properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(13-6-14-26)17-7-5-8-18(15-17)27-25(30)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYXZYAGWFANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

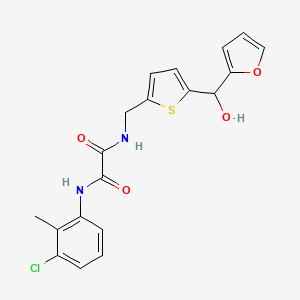
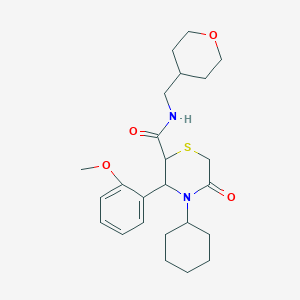
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)

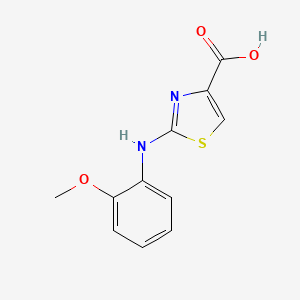
![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)
![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

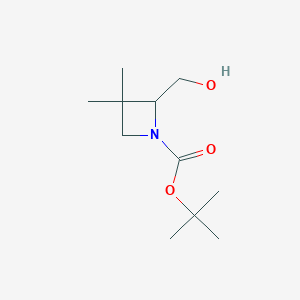
![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)
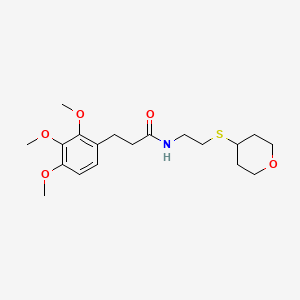
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)